molecular formula C9H9ClO B1338442 Benzene, 2-chloro-4-ethenyl-1-methoxy- CAS No. 80122-42-5

Benzene, 2-chloro-4-ethenyl-1-methoxy-

Cat. No. B1338442
CAS RN: 80122-42-5
M. Wt: 168.62 g/mol
InChI Key: VEAQVEYNUAWUMC-UHFFFAOYSA-N
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Description

“Benzene, 2-chloro-4-ethenyl-1-methoxy-” is a chemical compound with the molecular formula C9H9ClO . It is a derivative of benzene, which is a highly stable aromatic compound due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .


Molecular Structure Analysis

The molecular structure of “Benzene, 2-chloro-4-ethenyl-1-methoxy-” involves a benzene ring with a chlorine atom, an ethenyl group, and a methoxy group attached to it . The exact positions of these substituents on the benzene ring define the specific compound .


Chemical Reactions Analysis

Benzene and its derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Esterification Processes

  • Esterification of ethenyl benzene derivatives, including 2-chloro-4-ethenyl-1-methoxy-benzene, has been studied with acetic acid using perchloric acid as a catalyst. This process is influenced by temperature, catalyst concentration, and the position of substituted radicals, impacting the conversion rates of these compounds (Cuesta, Martínez, Pérez, & Sarria, 1999).

Photogeneration and Reactivity Studies

  • Research has been conducted on the photogeneration and reactivity of derivatives, such as the study of 4-hydroxy(methoxy)phenyl cation, revealing insights into reductive dehalogenation and the formation of arylated products (Protti, Fagnoni, Mella, & Albini, 2004).

Pyrolysis Characteristics

  • The pyrolysis characteristics of β-O-4 type model compounds, including those with methoxy substituents, have been explored. This research aids in understanding the migration patterns of functional groups and specific pyrolysis product distributions under varying temperatures (Li, Chen, Wang, Yang, Shao, & Chen, 2016).

Photochemical and Electrochemical Studies

Crystal Structure Analysis

properties

IUPAC Name

2-chloro-4-ethenyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAQVEYNUAWUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456860
Record name Benzene, 2-chloro-4-ethenyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 2-chloro-4-ethenyl-1-methoxy-

CAS RN

80122-42-5
Record name Benzene, 2-chloro-4-ethenyl-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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